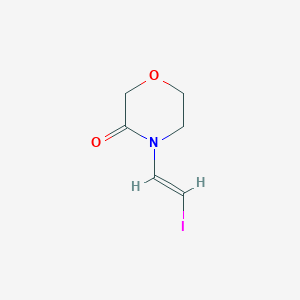

4-(2-Iodoethenyl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

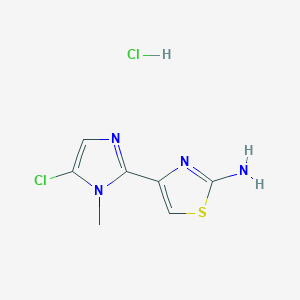

4-(2-Iodoethenyl)morpholin-3-one, also known as IM-54, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the morpholinone family and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.

Scientific Research Applications

Organic Synthesis

4-[(E)-2-Iodoethenyl]morpholin-3-one: is a valuable intermediate in organic synthesis. Its iodoethenyl group can undergo various cross-coupling reactions, making it a versatile building block for constructing complex organic molecules. This compound can be used to synthesize various morpholine derivatives, which are prevalent in a wide range of bioactive compounds .

Medicinal Chemistry

In medicinal chemistry, 4-[(E)-2-Iodoethenyl]morpholin-3-one serves as a precursor for the synthesis of pharmacologically active molecules. Morpholine rings are a common feature in drugs due to their favorable interaction with biological targets. The iodoethenyl group can be utilized to introduce additional pharmacophores through palladium-catalyzed coupling reactions .

Materials Science

The compound’s reactivity towards nucleophiles and electrophiles makes it a candidate for creating polymers and co-polymers with potential applications in materials science. These materials could be used in the development of new coatings, adhesives, and other polymer-based materials .

Environmental Science

4-[(E)-2-Iodoethenyl]morpholin-3-one: may find applications in environmental science, particularly in the synthesis of compounds used for environmental monitoring and remediation. Its ability to form stable complexes with various metals can be exploited in designing sensors or capture agents for heavy metals in contaminated sites .

Analytical Chemistry

In analytical chemistry, derivatives of 4-[(E)-2-Iodoethenyl]morpholin-3-one could be used as standards or reagents in chromatography and mass spectrometry. These applications benefit from the compound’s well-defined structure and reactivity, allowing for precise quantification and identification of analytes .

Agriculture

While not directly related to 4-[(E)-2-Iodoethenyl]morpholin-3-one , morpholine derivatives are used in agriculture as fungicides and as coatings for fruits to prevent spoilage. Research into new derivatives could lead to more effective or safer agricultural chemicals .

Biochemistry

In biochemistry, the morpholine ring of 4-[(E)-2-Iodoethenyl]morpholin-3-one is of interest due to its similarity to the chemical structure of many biomolecules. This similarity can be harnessed to study or influence biological pathways and processes .

Nanotechnology

The potential use of 4-[(E)-2-Iodoethenyl]morpholin-3-one in nanotechnology could be in the development of novel nanostructures. Its functional groups might allow for the creation of self-assembling monolayers or the modification of surfaces at the nanoscale .

Safety and Hazards

properties

IUPAC Name |

4-[(E)-2-iodoethenyl]morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVQYVBODIWXQD-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C=CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1/C=C/I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-Iodoethenyl]morpholin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)

![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)